22-Methyltricosanoyl-CoA

Lipidomics Metabolic Biochemistry Peroxisomal Disorders

For targeted biochemical investigations into branched-chain fatty acid metabolism, select 22-Methyltricosanoyl-CoA. Unlike generic straight-chain VLCFA-CoAs, its distinct ω-2 methyl branch mandates a separate peroxisomal pathway (AMACR/ABCD3). This specificity ensures physiologically relevant data in prostate cancer, Refsum disease, and X-ALD research, preventing invalid experimental extrapolation. Ideal for enzyme kinetics and LC-MS/MS method development.

Molecular Formula C45H78N7O17P3S-4
Molecular Weight 1114.1 g/mol
Cat. No. B15547569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22-Methyltricosanoyl-CoA
Molecular FormulaC45H78N7O17P3S-4
Molecular Weight1114.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H82N7O17P3S/c1-33(2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/p-4/t34-,38-,39-,40+,44-/m1/s1
InChIKeyAMHIRPRFFMCUOP-JBKAVQFISA-J
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22-Methyltricosanoyl-CoA: A Defined Very Long-Chain Branched Acyl-CoA for Peroxisomal Metabolism Research


22-Methyltricosanoyl-CoA is a methyl-branched very long-chain fatty acyl-CoA thioester, specifically the CoA derivative of 22-methyltricosanoic acid (C24:0 iso form) [1]. It is formally classified as a very long-chain acyl-CoA based on its acyl group containing more than 20 carbons [2], and as a branched-chain acyl-CoA due to the methyl group at the omega-2 position of the carbon chain [3]. The compound is a predicted metabolite in the human metabolome and participates in the mitochondrial and peroxisomal fatty acid beta-oxidation pathways after conversion to its corresponding acylcarnitine for transport [4]. As a research tool, it is primarily offered as a specialized coenzyme A derivative for biochemical and metabolic investigations [5].

Why 22-Methyltricosanoyl-CoA Cannot Be Substituted with Unbranched Very Long-Chain Acyl-CoA Analogs


Generic substitution of 22-methyltricosanoyl-CoA with its unbranched very long-chain analog (e.g., tricosanoyl-CoA, C23:0-CoA) is scientifically invalid due to fundamentally divergent metabolic processing requirements. Straight-chain very long-chain fatty acyl-CoAs (VLCFA-CoAs, C>20) are metabolized in peroxisomes via a specific beta-oxidation pathway [1]. In contrast, the presence of a methyl branch on the carbon chain, such as the omega-2 methyl group on 22-methyltricosanoyl-CoA, creates a steric hindrance that precludes direct mitochondrial beta-oxidation and necessitates a distinct peroxisomal pathway involving alpha-methylacyl-CoA racemase (AMACR) for chiral inversion prior to beta-oxidation [2][3]. Furthermore, the peroxisomal membrane transporter ABCD3 is specifically required for the uptake of branched-chain acyl-CoAs, distinguishing their import mechanism from that of straight-chain VLCFAs which utilize ABCD1 [4]. These divergent enzymatic and transport requirements mean that in vitro or in vivo data generated with straight-chain VLCFA-CoAs cannot be extrapolated to describe the behavior of 22-methyltricosanoyl-CoA.

Quantitative Evidence for the Differentiated Selection of 22-Methyltricosanoyl-CoA


Structural Differentiation: C24 Iso-Branched vs. C23 Straight-Chain Acyl-CoA

22-Methyltricosanoyl-CoA is structurally distinct from its unbranched analog tricosanoyl-CoA (C23:0-CoA). While both contain a 23-carbon acyl chain attached to coenzyme A, 22-methyltricosanoyl-CoA is derived from a C24 iso-branched fatty acid (22-methyltricosanoic acid), resulting in a total carbon count of 24 in the acyl moiety, whereas tricosanoyl-CoA is derived from the straight-chain C23:0 acid [1][2]. This methyl substitution at the omega-2 position creates a tertiary carbon, imposing a distinct stereoelectronic environment that alters enzyme recognition [3].

Lipidomics Metabolic Biochemistry Peroxisomal Disorders

Metabolic Pathway Differentiation: Carnitine Shuttle and Beta-Oxidation Route

The metabolic entry route for 22-methyltricosanoyl-CoA is defined. It is first converted to 22-methyltricosanoylcarnitine by carnitine O-palmitoyltransferase 1 (CPT1) on the mitochondrial outer membrane for transport [1]. Once inside the mitochondrial matrix, it is reconverted to 22-methyltricosanoyl-CoA by CPT2 [1]. However, due to its branched structure, it cannot undergo complete mitochondrial beta-oxidation [2]. Instead, it is destined for peroxisomal beta-oxidation, a process that requires the action of alpha-methylacyl-CoA racemase (AMACR) for chiral inversion of the 2-methyl group before chain shortening can occur [3]. In contrast, straight-chain very long-chain acyl-CoAs like tricosanoyl-CoA, while also undergoing peroxisomal beta-oxidation, do not require AMACR activity for metabolism [2].

Mitochondrial Metabolism Peroxisomal Beta-Oxidation Acylcarnitine Transport

Transporter Specificity: ABCD3-Mediated Peroxisomal Import for Branched-Chain Acyl-CoAs

The import of acyl-CoAs into the peroxisome is mediated by specific ATP-binding cassette (ABC) transporters. Recent structural studies have demonstrated that ABCD3 (PMP70) is specifically responsible for the translocation of branched-chain fatty acyl-CoAs across the peroxisomal membrane, while ABCD1 (ALDP) handles straight-chain very long-chain fatty acyl-CoAs [1]. 22-Methyltricosanoyl-CoA, as a branched-chain acyl-CoA, is a predicted substrate for ABCD3. This transporter specificity represents a critical bifurcation in peroxisomal lipid metabolism and provides a clear, experimentally verifiable differential pathway.

Membrane Transport Peroxisomal Biogenesis ABC Transporters

Positional Isomer Differentiation: Omega-2 Methyl Branch Defines a Distinct Research Probe

The biological activity of methyl-branched fatty acyl-CoAs is highly dependent on the position of the methyl branch. 22-Methyltricosanoyl-CoA (omega-2 methyl branch) is one of several positional isomers within the C24 iso-branched CoA family, which includes variants like 5-methyltricosanoyl-CoA, 12-methyltricosanoyl-CoA, and 18-methyltricosanoyl-CoA [1][2][3]. While all share the same molecular formula (C45H82N7O17P3S) and molecular weight (approx. 1118.2 g/mol), the distinct position of the methyl group alters the molecule's interaction with enzymes like acyl-CoA synthetases, acyl-CoA oxidases, and carnitine acyltransferases [4]. For instance, a methyl group near the omega-end (omega-2) may differentially affect the initial steps of peroxisomal alpha-oxidation compared to a branch in the middle of the chain.

Structure-Activity Relationship Isomer Profiling Enzyme Specificity

High-Value Research Applications for 22-Methyltricosanoyl-CoA Based on Differentiated Evidence


Enzymatic Assays for Alpha-Methylacyl-CoA Racemase (AMACR) Activity and Inhibition

22-Methyltricosanoyl-CoA serves as a potential substrate for in vitro assays measuring the activity of recombinant or purified AMACR. Given that AMACR specifically acts on 2-methyl branched acyl-CoAs to invert the chiral center, this compound can be used to assess enzyme kinetics (e.g., Km, Vmax) or screen for small molecule inhibitors [1]. This is directly relevant to prostate cancer research, where AMACR is overexpressed and considered a diagnostic marker and therapeutic target [2]. The use of a defined omega-2 methyl branched substrate like 22-methyltricosanoyl-CoA is critical for obtaining physiologically relevant data compared to synthetic short-chain analogs.

Modeling Peroxisomal Disorders Involving Branched-Chain Fatty Acid Oxidation

This compound can be employed as a metabolic tracer in cell-based models of peroxisomal biogenesis disorders or specific enzyme deficiencies. For instance, in fibroblasts from patients with AMACR deficiency or Refsum disease (which involves accumulation of branched-chain phytanic acid), the oxidation rate of 22-methyltricosanoyl-CoA can be compared to that in wild-type cells to quantify the metabolic block [3]. Its use allows for the direct assessment of the branched-chain VLCFA oxidation pathway, independent of the straight-chain VLCFA pathway which is defective in other disorders like X-linked adrenoleukodystrophy (X-ALD) [4].

Investigating ABCD3 Transporter Function and Peroxisomal Import

Given the recent structural and functional evidence for ABCD3 as the specific peroxisomal importer for branched-chain acyl-CoAs [5], 22-methyltricosanoyl-CoA can be utilized as a probe in assays designed to measure the transport activity of ABCD3. This could involve in vitro reconstitution of ABCD3 in proteoliposomes or cellular assays with radiolabeled or stable isotope-labeled 22-methyltricosanoyl-CoA to quantify import rates. This application is essential for understanding the molecular pathology of ABCD3-related liver disease and for screening potential pharmacological chaperones or correctors.

Development of Targeted Lipidomics Methods for Branched-Chain VLCFAs

As an analytical standard, 22-methyltricosanoyl-CoA is indispensable for the development and validation of mass spectrometry-based methods (e.g., LC-MS/MS) for the quantification of branched-chain VLCFA-CoAs in biological matrices [6]. Its unique retention time and fragmentation pattern serve as a reference point to distinguish it from co-eluting isobaric species, such as other methyl-branched isomers or even straight-chain VLCFA-CoAs. This enables accurate profiling of the acyl-CoA metabolome in studies of metabolic diseases, nutrition, and drug metabolism.

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